
Bilastine N-Methoxy-N,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bilastine N-Methoxy-N,2-dimethylpropanamide is a derivative of bilastine, a second-generation antihistamine. Bilastine is primarily used for the treatment of allergic rhinitis and urticaria. The compound selectively inhibits the histamine H1 receptor, preventing allergic reactions .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Bilastine N-Methoxy-N,2-dimethylpropanamide involves several steps. Initially, 2-methyl-2-phenyl-propanoic acid is reacted with an acylating agent in the presence of a suitable Lewis acid to produce 2-[4-(2-chloroacetyl)phenyl]-2-methyl-propanoic acid. This intermediate is then reduced with a suitable reducing agent in the presence of a Lewis acid to produce 2-[4-(2-chloroethyl)phenyl]-2-methyl-propanoic acid. Finally, this compound is condensed with 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-benzimidazole in the presence of a suitable base to produce this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, making it commercially viable and industrially advantageous .
化学反应分析
Types of Reactions
Bilastine N-Methoxy-N,2-dimethylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Bilastine N-Methoxy-N,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for the development of stability-indicating methods.
Biology: Studied for its potential effects on histamine receptors and allergic responses.
Medicine: Investigated for its efficacy in treating allergic conditions such as rhinitis and urticaria.
作用机制
Bilastine N-Methoxy-N,2-dimethylpropanamide exerts its effects by selectively inhibiting the histamine H1 receptor. During an allergic response, mast cells release histamine, which binds to H1 receptors and triggers symptoms such as itching, swelling, and redness. By blocking these receptors, this compound prevents the activation of the allergic response, thereby reducing symptoms .
相似化合物的比较
Bilastine N-Methoxy-N,2-dimethylpropanamide is similar to other second-generation antihistamines such as cetirizine, fexofenadine, and desloratadine. it has a unique chemical structure that provides a balance of efficacy and safety, with minimal sedative effects .
List of Similar Compounds
- Cetirizine
- Fexofenadine
- Desloratadine
- Loratadine
This compound stands out due to its high selectivity for the H1 receptor and its favorable safety profile .
属性
分子式 |
C30H42N4O3 |
|---|---|
分子量 |
506.7 g/mol |
IUPAC 名称 |
2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-N-methoxy-N,2-dimethylpropanamide |
InChI |
InChI=1S/C30H42N4O3/c1-6-37-22-21-34-27-10-8-7-9-26(27)31-28(34)24-16-19-33(20-17-24)18-15-23-11-13-25(14-12-23)30(2,3)29(35)32(4)36-5/h7-14,24H,6,15-22H2,1-5H3 |
InChI 键 |
ZCGYNXFWPGDWGI-UHFFFAOYSA-N |
规范 SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)N(C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


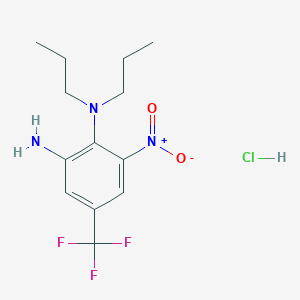
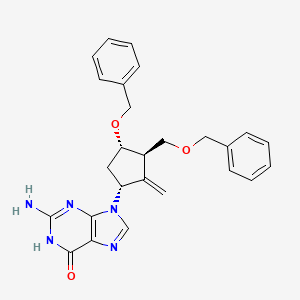
![3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)
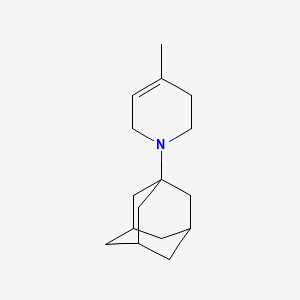
![N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester](/img/structure/B13441331.png)
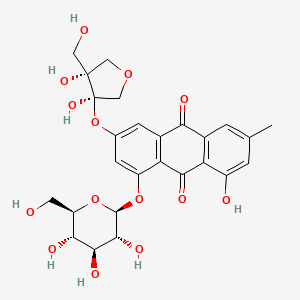
![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)
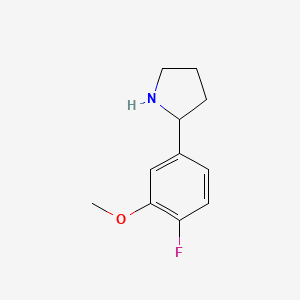



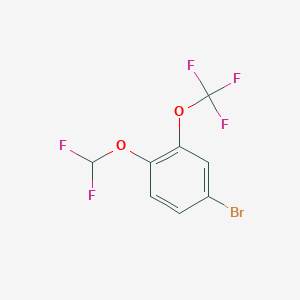
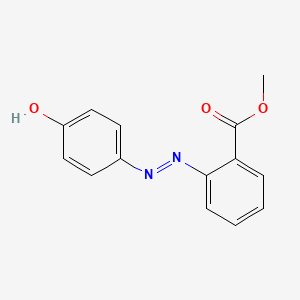
![8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13441374.png)
